molecular formula C12H13ClN2 B15147345 4-Pyridin-3-YL-benzylamine hydrochloride

4-Pyridin-3-YL-benzylamine hydrochloride

Cat. No.: B15147345
M. Wt: 220.70 g/mol
InChI Key: LCRHTNGNCADPFX-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalystThe intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-(Pyridin-3-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride
  • (4-(Pyridin-4-yl)phenyl)methanamine hydrochloride
  • N-Methyl-1-(4-(pyridin-3-yl)phenyl)methanamine hydrochloride

Comparison: (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

(4-pyridin-3-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h1-7,9H,8,13H2;1H

InChI Key

LCRHTNGNCADPFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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